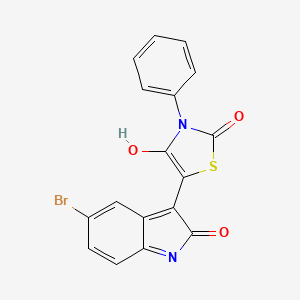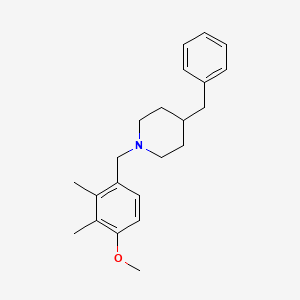![molecular formula C18H23N5O B6045773 N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key therapeutic target in several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea selectively inhibits BTK by binding to its active site, thereby preventing downstream signaling events that are critical for B-cell survival and proliferation. BTK inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in promoting tumor growth and survival. In addition, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to inhibit the proliferation and survival of CLL cells that are resistant to ibrutinib, suggesting that it may have a unique mechanism of action compared to other BTK inhibitors.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in animal models, with no significant adverse effects on body weight, organ function, or hematological parameters. In terms of physiological effects, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as inhibit the activation of NF-κB and AKT pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to overcome resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments. However, one limitation of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea is its relatively narrow therapeutic window, which may require careful dose titration and monitoring in clinical trials.
Zukünftige Richtungen
There are several potential future directions for N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea research. One area of interest is its use in combination with other targeted therapies, such as venetoclax or CD20 antibodies, to improve response rates and durability of response in B-cell malignancies. Another area of interest is its use in other BTK-dependent diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, further preclinical and clinical studies are needed to better understand the safety and efficacy of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea in humans and to identify optimal dosing regimens and patient populations.
Synthesemethoden
The synthesis of N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea involves a multi-step process that starts with the reaction of 3-pyridinecarboxaldehyde with 5,6,7,8-tetrahydroquinazoline to form 2-(3-pyridinyl)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with tert-butyl isocyanate to form the final product, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea. The purity and quality of the final product are critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in inhibiting BTK and suppressing tumor growth. In a study published in Cancer Research, N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the growth of MCL cells in vitro and in vivo. Another study published in Blood Advances demonstrated that N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea can overcome resistance to the BTK inhibitor ibrutinib in CLL cells. These findings suggest that N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea may have clinical potential as a single-agent or combination therapy for B-cell malignancies.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(2,3)23-17(24)22-15-8-4-7-14-13(15)11-20-16(21-14)12-6-5-9-19-10-12/h5-6,9-11,15H,4,7-8H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOMEDYTZUYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCCC2=NC(=NC=C12)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-chlorophenyl)-4(3H)-pyrimidinone](/img/structure/B6045702.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6045710.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6045722.png)
![1-(4-morpholinyl)-3-[3-({[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6045737.png)
![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6045748.png)
![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)

![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
